molecular formula C8H9N3O B2459884 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile CAS No. 158386-99-3

3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile

Cat. No.: B2459884
CAS No.: 158386-99-3
M. Wt: 163.18
InChI Key: GMTLYBFXAHGMAZ-UHFFFAOYSA-N
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Description

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable nitrile precursor under controlled conditions. One common method involves the use of ethyl acetoacetate and triethyl orthoformate as starting materials, followed by multi-step reactions to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

3-(1,3-dimethylpyrazol-4-yl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-7(5-11(2)10-6)8(12)3-4-9/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTLYBFXAHGMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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